molecular formula C12H22N2O9 B1625308 L-Lysine citrate CAS No. 93805-81-3

L-Lysine citrate

Cat. No.: B1625308
CAS No.: 93805-81-3
M. Wt: 338.31 g/mol
InChI Key: MPOCIPREOMFUSB-JEDNCBNOSA-N
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Description

L-Lysine citrate is a compound formed by the combination of L-lysine, an essential amino acid, and citric acid, a weak organic acid. L-lysine is crucial for protein synthesis, enzyme function, and hormone production in the human body. Citric acid is widely known for its role in the citric acid cycle (Krebs cycle), which is vital for energy production in cells. The combination of these two compounds results in this compound, which has applications in various fields including nutrition, medicine, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine citrate can be synthesized through a straightforward reaction between L-lysine and citric acid. The reaction typically involves dissolving L-lysine in water and then adding citric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete reaction of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale fermentation processes. Microorganisms such as Corynebacterium glutamicum are used to produce L-lysine through fermentation. The L-lysine is then extracted and purified before being reacted with citric acid to form this compound. This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysine citrate can undergo various chemical reactions, including:

    Oxidation: L-lysine can be oxidized to form compounds such as α-aminoadipic acid.

    Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.

    Substitution: L-lysine can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: α-aminoadipic acid.

    Reduction: Various amino acid derivatives.

    Substitution: Halogenated lysine derivatives.

Scientific Research Applications

L-Lysine citrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in protein synthesis and enzyme function.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and immune-boosting properties.

    Industry: Used in the production of dietary supplements and as a food additive to enhance nutritional value.

Mechanism of Action

The mechanism of action of L-lysine citrate involves its role in protein synthesis and enzyme function. L-lysine is an essential amino acid that is incorporated into proteins during translation. It also plays a role in the synthesis of enzymes and hormones. Citric acid, on the other hand, is involved in the citric acid cycle, which is crucial for energy production in cells. The combination of these two compounds enhances their individual effects, making this compound a valuable compound in various applications.

Comparison with Similar Compounds

L-Lysine citrate can be compared with other similar compounds such as:

    L-lysine hydrochloride: Another form of L-lysine combined with hydrochloric acid. It is commonly used as a dietary supplement.

    L-lysine acetate: L-lysine combined with acetic acid, used in various biochemical applications.

    L-lysine monohydrochloride: A salt form of L-lysine used in the food and pharmaceutical industries.

This compound is unique due to the presence of citric acid, which provides additional benefits related to energy production and metabolism.

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C6H8O7/c7-4-2-1-3-5(8)6(9)10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5H,1-4,7-8H2,(H,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOCIPREOMFUSB-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93805-82-4
Record name L-Lysine, 2-hydroxy-1,2,3-propanetricarboxylate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50917770
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93805-81-3
Record name L-Lysine, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93805-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.562
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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